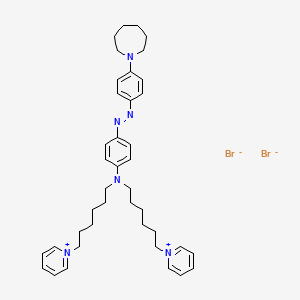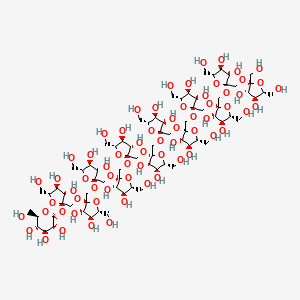
Fructo-oligosaccharide DP13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fructo-oligosaccharide DP13 is a type of inulin-type fructan that can be isolated from various plant sources, including Morinda officinalis . Fructo-oligosaccharides are oligosaccharides composed of fructose units linked by β-glycosidic bonds. They are known for their prebiotic properties, promoting the growth of beneficial gut bacteria and contributing to overall health .
準備方法
Synthetic Routes and Reaction Conditions: Fructo-oligosaccharides, including Fructo-oligosaccharide DP13, are typically produced through enzymatic synthesis. The process involves the transfructosylation of sucrose by fructosyltransferase enzymes, such as β-D-fructofuranosidases or β-fructosyltransferases, found in various fungi like Aspergillus, Aureobasidium, and Penicillium . The reaction conditions often include a substrate concentration of sucrose and optimal pH and temperature for enzyme activity.
Industrial Production Methods: Industrial production of Fructo-oligosaccharides involves microbial fermentation and enzymatic synthesis. The process results in mixtures containing high content of salts, glucose, some fructose, and unreacted sucrose. To increase the purity of Fructo-oligosaccharides, downstream processes such as activated charcoal, ion exchange resins, and microbial treatments are employed .
化学反応の分析
Types of Reactions: Fructo-oligosaccharides undergo various chemical reactions, including hydrolysis and enzymatic reactions. They are resistant to hydrolysis by human digestive enzymes but can be fermented by gut microbiota.
Common Reagents and Conditions: The enzymatic synthesis of Fructo-oligosaccharides involves the use of fructosyltransferase enzymes under optimal pH and temperature conditions. The hydrolysis of Fructo-oligosaccharides can be catalyzed by specific enzymes like inulinase.
Major Products Formed: The major products formed from the enzymatic synthesis of Fructo-oligosaccharides include various oligosaccharides with different degrees of polymerization, such as 1-kestose, nystose, and 1F-fructofuranosylnystose .
科学的研究の応用
Fructo-oligosaccharide DP13 has a wide range of scientific research applications:
Chemistry: Used as a substrate in enzymatic reactions to study the activity of fructosyltransferase enzymes.
Biology: Promotes the growth of beneficial gut bacteria, making it a valuable prebiotic in studies related to gut health and microbiota.
Industry: Incorporated into food products as a low-calorie sweetener and dietary fiber.
作用機序
Fructo-oligosaccharide DP13 exerts its effects primarily through its prebiotic properties. It is not digested by human enzymes but is fermented by beneficial gut bacteria, leading to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs have various health benefits, including improved gut barrier function, modulation of immune responses, and regulation of glucose and lipid metabolism .
類似化合物との比較
Fructo-oligosaccharides (FOS): General term for oligosaccharides composed of fructose units.
Galacto-oligosaccharides (GOS): Oligosaccharides composed of galactose units, also known for their prebiotic properties.
Inulin: A polysaccharide composed of fructose units, often used as a dietary fiber and prebiotic.
Fructo-oligosaccharide DP13 stands out due to its specific structure and the unique health benefits it offers.
特性
分子式 |
C78H132O66 |
|---|---|
分子量 |
2125.8 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C78H132O66/c79-1-26-39(93)52(106)53(107)66(131-26)144-78(65(119)51(105)38(13-91)143-78)25-130-77(64(118)50(104)37(12-90)142-77)24-129-76(63(117)49(103)36(11-89)141-76)23-128-75(62(116)48(102)35(10-88)140-75)22-127-74(61(115)47(101)34(9-87)139-74)21-126-73(60(114)46(100)33(8-86)138-73)20-125-72(59(113)45(99)32(7-85)137-72)19-124-71(58(112)44(98)31(6-84)136-71)18-123-70(57(111)43(97)30(5-83)135-70)17-122-69(56(110)42(96)29(4-82)134-69)16-121-68(55(109)41(95)28(3-81)133-68)15-120-67(14-92)54(108)40(94)27(2-80)132-67/h26-66,79-119H,1-25H2/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52+,53-,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78+/m1/s1 |
InChIキー |
SWEPQNVTSHGQDC-RNTIGUIKSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO[C@]9([C@H]([C@@H]([C@H](O9)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


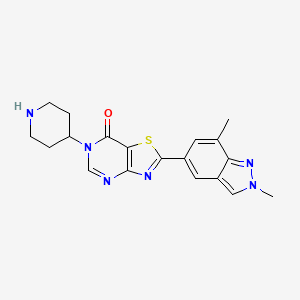
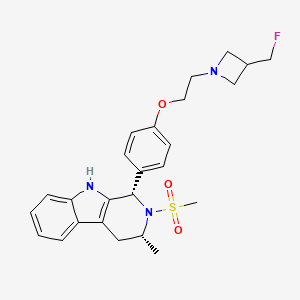
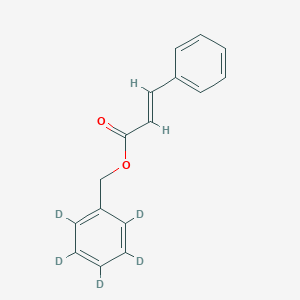
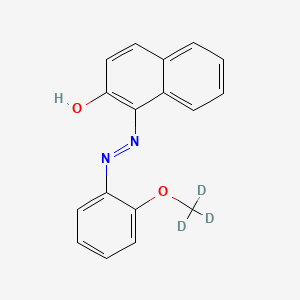
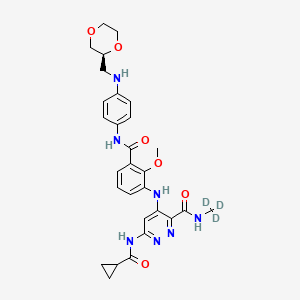
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394266.png)
![7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile](/img/structure/B12394268.png)
![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide](/img/structure/B12394281.png)
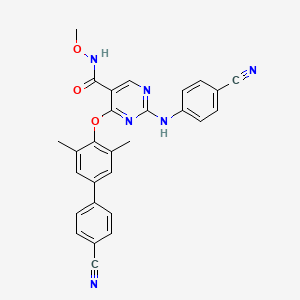

![[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394293.png)
![2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-](/img/structure/B12394301.png)

